molecular formula C9H7NO4 B1194305 5,7-Dihydroxy-4-iminochroman-2-one CAS No. 91670-99-4

5,7-Dihydroxy-4-iminochroman-2-one

Cat. No.: B1194305
CAS No.: 91670-99-4
M. Wt: 193.16 g/mol
InChI Key: ZTRFLYOPDVZVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-4-iminochroman-2-one: is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound includes a benzene ring fused with a dihydropyran ring, which is further substituted with hydroxyl and imino groups. This unique structure contributes to its wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-iminochroman-2-one typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing environmental impact. Methods often involve the use of environmentally friendly catalysts and solvents, as well as efficient purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-4-iminochroman-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5,7-Dihydroxy-4-iminochroman-2-one is used as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its antioxidant properties. It has shown potential in scavenging free radicals and protecting cells from oxidative stress .

Medicine: The compound exhibits a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the formulation of cosmetic products due to its antioxidant and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-iminochroman-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

    Antimicrobial Activity: Disrupting the cell membrane of microorganisms.

Comparison with Similar Compounds

Uniqueness: 5,7-Dihydroxy-4-iminochroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxyl and imino groups enhances its antioxidant and antimicrobial properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

91670-99-4

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5,7-dihydroxy-4-iminochromen-2-one

InChI

InChI=1S/C9H7NO4/c10-5-3-8(13)14-7-2-4(11)1-6(12)9(5)7/h1-2,10-12H,3H2

InChI Key

ZTRFLYOPDVZVMA-UHFFFAOYSA-N

SMILES

C1C(=N)C2=C(C=C(C=C2OC1=O)O)O

Canonical SMILES

C1C(=N)C2=C(C=C(C=C2OC1=O)O)O

Synonyms

5,7-dihydroxy-4-imino-2-oxochroman

Origin of Product

United States

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